molecular formula C8H11NO3 B13353034 Methyl 3-(oxazol-4-yl)butanoate

Methyl 3-(oxazol-4-yl)butanoate

Cat. No.: B13353034
M. Wt: 169.18 g/mol
InChI Key: DYNFGDPRYHYGQX-UHFFFAOYSA-N
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Description

Methyl 3-(oxazol-4-yl)butanoate is a heterocyclic ester featuring a five-membered oxazole ring substituted at the 4-position and linked to a methyl butanoate moiety. Oxazole, a π-deficient aromatic heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the compound.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-(1,3-oxazol-4-yl)butanoate

InChI

InChI=1S/C8H11NO3/c1-6(3-8(10)11-2)7-4-12-5-9-7/h4-6H,3H2,1-2H3

InChI Key

DYNFGDPRYHYGQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=COC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxazol-4-yl)butanoate typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxazol-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate (Compound 9, )
  • Structural Differences : Replaces the oxazole ring with a 4-methoxybenzyloxy group.
  • Synthesis : Prepared via nucleophilic substitution or oxidation reactions, achieving yields of 80–94% using reagents like NaHCO₃ and purification via flash chromatography .
(b) Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ()
  • Structural Differences : Features a benzoimidazole core with ethyl ester and benzyl-hydroxyethylamine substituents.
  • Synthesis: Synthesized via Schiff base formation in methanol with acetic acid catalysis, emphasizing the role of imine chemistry .
  • Key Properties : The benzoimidazole ring confers basicity and hydrogen-bonding capacity, contrasting with the oxazole’s electron-withdrawing nature. The ethyl ester may slow hydrolysis compared to methyl esters.
(c) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, )
  • Structural Differences: Substitutes oxazole with pyridazine (a six-membered diazine) linked via a phenethylamino group.
  • Key Properties : Pyridazine’s dual nitrogen atoms increase basicity and π-stacking ability, which could enhance binding to biological targets compared to oxazole’s moderate dipole .
(d) Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5, –5)
  • Structural Differences : Contains an imidazole ring with aryl and phenyl substituents.
  • Synthesis : Formed via PPA-mediated cyclization at 130–140°C, highlighting thermal stability requirements absent in oxazole synthesis .
  • Key Properties : Imidazole’s basic nitrogen enhances solubility in acidic media, whereas oxazole’s lower basicity favors organic solvents.

Physicochemical and Electronic Properties

  • Polarity : Oxazole’s dipole (≈1.5 D) is lower than pyridazine (≈2.5 D) but higher than imidazole (≈1.2 D), influencing solubility and reactivity.
  • Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions, which may affect drug delivery or material degradation .
  • Aromaticity : Oxazole’s resonance stabilization differs from pyridazine’s aromatic sextet, altering susceptibility to electrophilic substitution .

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